3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine
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Overview
Description
3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and recyclable catalysts, such as Schiff’s base complex nickel catalyst, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring and the imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Pyrrole: Another heterocyclic compound with a five-membered ring structure.
Uniqueness
3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine is unique due to its specific substitution pattern and the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-6-10(7-5-9)13(18)12-14(15)16-11-3-2-8-17(11)12/h4-7H,2-3,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMOXNZGPJEKAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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